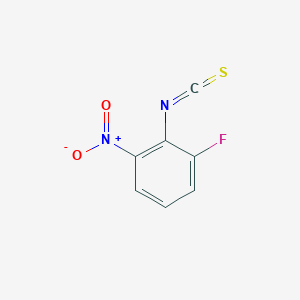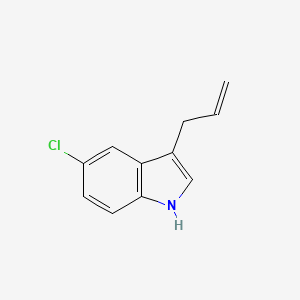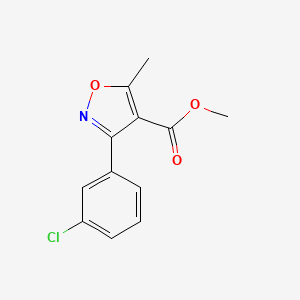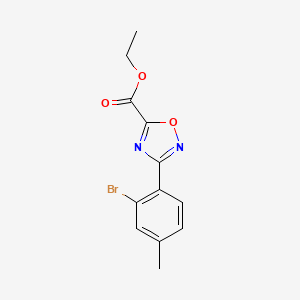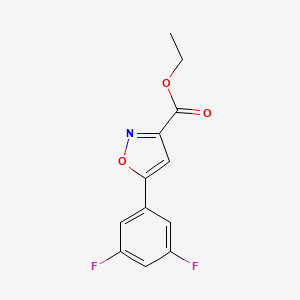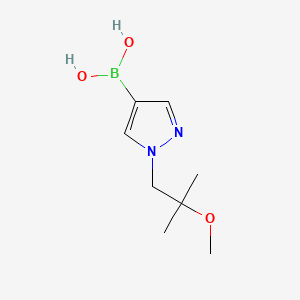
1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent complexes with various molecules, making them valuable in organic synthesis and medicinal chemistry. This compound, in particular, is used in the Suzuki-Miyaura coupling reaction, a widely applied method for forming carbon-carbon bonds in organic chemistry .
Métodos De Preparación
The synthesis of 1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method includes the use of pinacol ester as a protecting group for the boronic acid. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acid derivatives or reduction to form boranes.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid has several applications in scientific research:
Organic Synthesis: It is widely used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the formation of biaryl structures.
Material Science: It is used in the synthesis of polymers and other materials that require precise control over molecular architecture.
Mecanismo De Acción
The primary mechanism of action for 1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid in the Suzuki-Miyaura coupling reaction involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and bond formation.
Comparación Con Compuestos Similares
1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid can be compared with other boronic acids such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the specific reactivity of the pyrazole derivative.
1-Methyl-1H-pyrazole-4-boronic Acid: Similar in structure but with different substituents, leading to variations in reactivity and application.
4-Pyrazoleboronic Acid: Another pyrazole derivative with distinct properties and uses in organic synthesis.
The uniqueness of this compound lies in its specific substituents, which provide unique electronic and steric properties, making it particularly useful in certain synthetic applications.
Propiedades
Fórmula molecular |
C8H15BN2O3 |
|---|---|
Peso molecular |
198.03 g/mol |
Nombre IUPAC |
[1-(2-methoxy-2-methylpropyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O3/c1-8(2,14-3)6-11-5-7(4-10-11)9(12)13/h4-5,12-13H,6H2,1-3H3 |
Clave InChI |
DEWPCOCJCVMOIM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)CC(C)(C)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


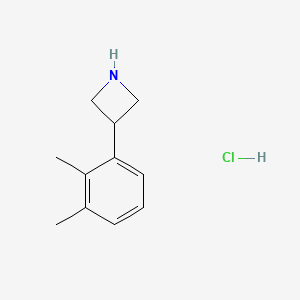
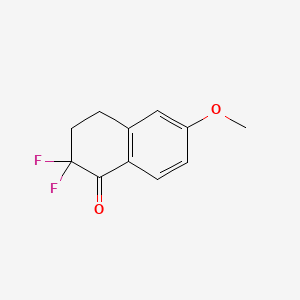
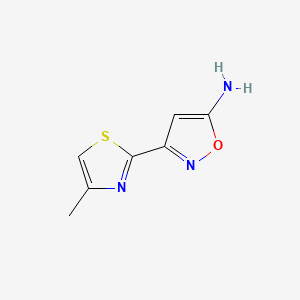

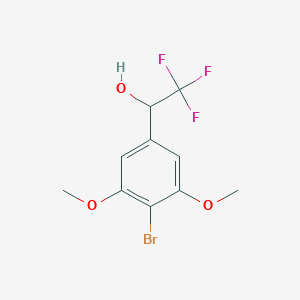
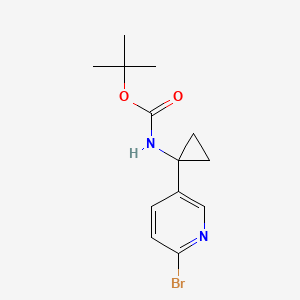

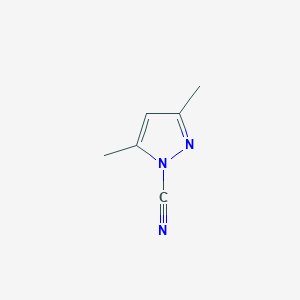
![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
